Des(dimethylamino)hydroxyrizatriptan
概要
説明
Des(dimethylamino)hydroxyrizatriptan is a chemical compound with the molecular formula C13H14N4O and a molecular weight of 242.28 g/mol . It is a derivative of rizatriptan, a well-known medication used in the treatment of migraines. This compound is characterized by its unique structure, which includes a hydroxyl group and a dimethylamino group attached to the rizatriptan backbone.
準備方法
The synthesis of Des(dimethylamino)hydroxyrizatriptan involves several steps, typically starting with the preparation of the rizatriptan core. The synthetic route often includes:
Step 1: Formation of the rizatriptan core through a series of condensation and cyclization reactions.
Step 2: Introduction of the hydroxyl group via selective oxidation reactions.
Step 3: Addition of the dimethylamino group through nucleophilic substitution reactions.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using advanced techniques such as continuous flow chemistry and high-throughput screening .
化学反応の分析
Des(dimethylamino)hydroxyrizatriptan undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a more saturated derivative.
Substitution: The dimethylamino group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols . Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Des(dimethylamino)hydroxyrizatriptan has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of hydroxyl and dimethylamino groups in organic synthesis.
Biology: The compound is investigated for its potential biological activities, including its effects on cellular signaling pathways.
Medicine: As a derivative of rizatriptan, it is explored for its potential use in treating migraines and other neurological disorders.
Industry: The compound’s unique properties make it a candidate for developing new pharmaceuticals and chemical intermediates
作用機序
The mechanism of action of Des(dimethylamino)hydroxyrizatriptan involves its interaction with serotonin receptors, particularly the 5-HT1B and 5-HT1D receptors. By binding to these receptors, the compound induces vasoconstriction and inhibits the release of calcitonin gene-related peptide (CGRP), which is involved in the pathophysiology of migraines .
類似化合物との比較
Des(dimethylamino)hydroxyrizatriptan can be compared with other triptan derivatives, such as:
Rizatriptan: The parent compound, used widely for migraine treatment.
Sumatriptan: Another triptan with a similar mechanism of action but different pharmacokinetic properties.
Zolmitriptan: Known for its rapid onset of action and effectiveness in treating acute migraine attacks.
The uniqueness of this compound lies in its specific structural modifications, which may offer distinct pharmacological advantages over other triptans .
生物活性
Des(dimethylamino)hydroxyrizatriptan is a derivative of rizatriptan, primarily known for its role in the treatment of migraine headaches. This compound exhibits significant biological activity as a selective agonist for serotonin receptors, particularly the 5-HT_1B and 5-HT_1D subtypes. Understanding its biological activity involves examining its mechanism of action, pharmacokinetics, and potential clinical applications.
This compound acts predominantly on the serotonin receptors located in the central nervous system and peripheral tissues. Its primary mechanisms include:
- Vasoconstriction : The compound induces vasoconstriction of intracranial blood vessels, which is crucial in alleviating migraine symptoms. This effect is primarily mediated through the activation of 5-HT_1B receptors on vascular smooth muscle cells.
- Inhibition of Neuropeptide Release : It inhibits the release of pro-inflammatory neuropeptides from trigeminal neurons, thereby reducing neurogenic inflammation associated with migraines .
- Nociceptive Transmission Modulation : By acting on 5-HT_1D receptors, this compound modulates nociceptive neurotransmission in trigeminal pathways, further contributing to its analgesic effects .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates rapid absorption and significant bioavailability. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Molecular Weight | 242.28 g/mol |
Bioavailability | Approximately 47% |
Peak Plasma Concentration (Tmax) | ~1.4 hours post-administration |
Half-Life | Approximately 2-3 hours |
The compound is primarily metabolized through oxidative deamination by monoamine oxidase A (MAO-A), leading to the formation of inactive metabolites such as triazolomethyl-indole-3-acetic acid .
Selective Agonism
This compound demonstrates selective agonism towards serotonin receptors, which is essential for its therapeutic effects. This selectivity is crucial in minimizing side effects typically associated with non-selective agonists.
Case Studies and Clinical Trials
Several studies have evaluated the efficacy and safety profile of this compound in migraine treatment:
- Efficacy in Migraine Relief : Clinical trials indicate that this compound provides significant relief from migraine symptoms within two hours in a substantial percentage of patients (67% to 77%) .
- Safety Profile : Adverse effects are generally mild and may include dizziness, fatigue, and nausea. Serious side effects are rare but can include cardiovascular events due to vasoconstrictive properties.
Research Findings
Recent research has focused on the compound's potential beyond migraine treatment:
- Cellular Signaling Pathways : Investigations into its effects on cellular signaling pathways suggest that this compound may play a role in modulating various physiological processes beyond pain relief.
- Potential Applications : There is ongoing research into its applications for other conditions related to serotonin dysregulation, including anxiety disorders and depression.
特性
IUPAC Name |
2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c18-4-3-11-6-15-13-2-1-10(5-12(11)13)7-17-9-14-8-16-17/h1-2,5-6,8-9,15,18H,3-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWBRTKSGCYLQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CN3C=NC=N3)C(=CN2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166834 | |
Record name | Des(dimethylamino)hydroxyrizatriptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20166834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160194-39-8 | |
Record name | Des(dimethylamino)hydroxyrizatriptan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160194398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Des(dimethylamino)hydroxyrizatriptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20166834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(1H-1,2,4-Triazol-1ylmethyl)-1H-indole-3-ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.191 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DES(DIMETHYLAMINO)HYDROXYRIZATRIPTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GUF1804OA0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。